N-Hydroxyphthalimide

Catalysis Thermochemistry Radical chemistry

Researchers requiring selective aerobic oxidation catalysts often face substrate-dependent activity variations with standard N-hydroxy imides. N-Hydroxyphthalimide (NHPI, CAS 524-38-9) resolves this through its well-characterized O-H BDE and dual metal-catalyzed/metal-free capability. • Achieves superior conversion for ethylbenzene and alcohol oxidations vs. N-hydroxysuccinimide (NHSI), reversing the selectivity trend seen with cycloalkanes. • Preserves polymer morphology during cellulose functionalization-yields higher carboxylic content without the depolymerization caused by TEMPO. • Enables highest ethylbenzene hydroperoxide selectivity in PO/SM processes when paired with NaOH. Bulk quantities available with consistent 98% purity; immediate global dispatch from multiple stocking points.

Molecular Formula C8H5NO3
Molecular Weight 163.13 g/mol
CAS No. 524-38-9
Cat. No. B041947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Hydroxyphthalimide
CAS524-38-9
Synonyms2-Hydroxyisoindole-1,3-dione;  2-Hydroxyisoindoline-1,3-dione;  2-Hydroxyphthalimide;  F 802;  N-Hydroxyphthalamide;  NSC 770;  2-Hydroxy-1H-isoindole-1,3(2H)-dione
Molecular FormulaC8H5NO3
Molecular Weight163.13 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C2=O)O
InChIInChI=1S/C8H5NO3/c10-7-5-3-1-2-4-6(5)8(11)9(7)12/h1-4,12H
InChIKeyCFMZSMGAMPBRBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





NHPI Technical Baseline for Procurement


N-Hydroxyphthalimide (NHPI, CAS 524-38-9) is an N-hydroxy imide derivative of phthalimide that functions as a precursor to the phthalimide N-oxyl (PINO) radical [1]. This radical species serves as an organocatalyst for hydrogen atom transfer (HAT) processes, enabling selective aerobic oxidations of hydrocarbons, alcohols, and other organic substrates under mild conditions [2]. NHPI is distinguished by its ability to operate in both metal-catalyzed and metal-free catalytic systems, with a well-characterized O–H bond dissociation energy (BDE) that is central to its catalytic activity [3].

Catalytic Role
Precursor to PINO radical for HAT-mediated aerobic oxidations
System Compatibility
Operates in metal-catalyzed and metal-free catalytic systems
Key Property
Well-characterized O–H BDE underpins catalytic activity

Why NHPI Cannot Be Interchanged with Other N-Hydroxy Imides


Substitution of N-hydroxyphthalimide (NHPI) with other N-hydroxy imides—such as N-hydroxysuccinimide (NHSI), N-hydroxysaccharin (NHS), or N-hydroxymaleimide (NHMI)—is not technically equivalent due to significant differences in bond dissociation energy (BDE), redox potential, and substrate-dependent reactivity [1]. For instance, NHS shows higher activity for cycloalkane autoxidation, whereas NHPI is superior for ethylbenzene and alcohol oxidations due to a shift in the rate-limiting step [2]. Additionally, NHPI provides better preservation of polymer morphology in cellulose functionalization compared to TEMPO, which causes extensive depolymerization [3]. These quantitative performance divergences directly impact reaction selectivity, product yield, and material integrity in downstream applications.

NHPI: Reported higher reactivity for alcohol and alkylbenzene oxidations
NHS: Substrate preference may shift toward cycloalkanes; alcohol/alkylbenzene profile differs
NHPI: Reported preservation of polymer morphology in cellulose oxidation
TEMPO: Higher depolymerization may compromise material integrity endpoints
NHPI: BDE and redox potential define catalytic initiation profile
Other N-hydroxy imides (NHSI, NHMI): Differences in BDE and redox potential may alter rate-limiting steps

NHPI Comparative Performance Evidence


Bond Dissociation Energy: NHPI vs. NHMI

N-Hydroxyphthalimide (NHPI) exhibits a slightly lower O–H bond dissociation energy (BDE) than N-hydroxymaleimide (NHMI), indicating marginally greater ease of radical formation and HAT initiation. Gas-phase BDEs calculated by G3B3 and CBS-APNO methods are 83.3 and 83.5 kcal mol⁻¹ for NHPI and NHMI, respectively [1]. Liquid-phase BDE for NHPI ranges from 83.3 to 83.7 kcal mol⁻¹ across various solvents [1].

O–H BDE: NHPI vs. NHMI
Head-to-head
NHPI: 83.3 kcal mol⁻¹ NHMI: 83.5 kcal mol⁻¹ Δ = 0.2 kcal mol⁻¹ lower for NHPI
Marginally easier radical formation; reported HAT initiation context
Liquid-phase BDE: 83.3–83.7 kcal mol⁻¹ across solvents
Catalysis Thermochemistry Radical chemistry

Substrate-Dependent Reactivity: NHPI vs. NHS

Direct head-to-head comparison reveals that NHPI and N-hydroxysaccharin (NHS) exhibit inverted substrate preferences. NHS/Co is more reactive than NHPI/Co for cycloalkane autoxidation, while NHPI/Co is more reactive for ethylbenzene and alcohol autoxidation [1]. This reversal is attributed to differences in the rate-limiting step, which shifts based on substrate reactivity and catalyst BDE [1]. For cyclododecane, NHS/Co(acac)₃ achieved 90% selectivity to a 4:1 alcohol:ketone mixture at 24% conversion in PhCF₃ at 80 °C [1].

Substrate Preference: NHPI vs. NHS
Head-to-head
NHPI/Co higher for ethylbenzene & alcohols NHS/Co higher for cycloalkanes
Substrate class dictates catalyst selection context
NHS/Co: 90% selectivity at 24% conv. in cyclododecane oxidation
Autoxidation Hydrocarbon oxidation Catalyst selection

Cellulose Oxidation: NHPI vs. TEMPO Material Integrity

In a direct comparison of oxidation mediators for regenerated cellulose (viscose) fibers, NHPI/anthraquinone resulted in a higher content of carboxylic groups and superior preservation of fiber morphology and molecular weight compared to TEMPO-mediated oxidation [1]. TEMPO-mediated oxidation caused significantly higher depolymerization and material degradation [1]. Reactions were carried out at room temperature, pH 10.5, for 2.5 hours using sodium hypochlorite and catalytic sodium bromide [1].

Cellulose Oxidation Integrity
Head-to-head
NHPI/AQ: higher COOH content, better morphology preservation TEMPO: higher depolymerization
Material integrity endpoint context differs
Viscose fibers, NaOCl/NaBr, pH 10.5, 25 °C, 2.5 h
Cellulose modification Polymer chemistry Selective oxidation

PINO Radical Stability and Decomposition Kinetics

The PINO radical generated from NHPI decomposes with a second-order rate constant of 0.6 ± 0.1 L mol⁻¹ s⁻¹ at 25 °C in acetic acid, indicating relatively slow self-decay [1]. This kinetic parameter provides a quantitative benchmark for comparing NHPI-derived radical stability against other N-oxyl radical systems. The molar absorptivity of PINO• is 1.36 × 10³ L mol⁻¹ cm⁻¹ at λmax 382 nm [1].

PINO Radical Decay Kinetics
Reported
Second-order rate constant: 0.6 ± 0.1 L mol⁻¹ s⁻¹ (25 °C)
Reported radical lifetime benchmark for catalyst turnover
ε 1.36 × 10³ L mol⁻¹ cm⁻¹ at λmax 382 nm; acetic acid
Radical stability Reaction kinetics Catalyst lifetime

NHPI/NaOH System: Ethylbenzene Hydroperoxide Yield

In ethylbenzene oxidation with air, the combination of NHPI and minute amounts of NaOH (0.005 mol% relative to ethylbenzene) produces the highest hydroperoxide yield reported to date among N-hydroxyimide catalysts tested [1]. While N-hydroxynaphthalimide (NHNI) exhibited the highest conversion rate, the NHPI/NaOH system achieved superior hydroperoxide selectivity and yield due to suppressed by-product formation [1].

NHPI/NaOH Hydroperoxide Yield
Head-to-head
NHPI + 0.005 mol% NaOH: highest hydroperoxide yield among tested N-hydroxyimides
Suppressed by-product formation; reported selectivity context
NHNI: higher conversion but lower selectivity
Ethylbenzene oxidation Hydroperoxide synthesis Selectivity enhancement

Halogen Substitution: NHPI vs. Cl4NHPI Catalytic Performance

Tetrachloro-substituted NHPI (Cl4NHPI) demonstrates significantly improved catalytic performance compared to parent NHPI in the aerobic oxidation of cyclohexylbenzene (CHB) to cyclohexylbenzene-1-hydroperoxide (CHBHP). Compared with NHPI, CHB conversion and CHBHP selectivity over Cl4NHPI were increased by 10.47% and 13.24%, respectively [1]. This establishes a quantitative benchmark for evaluating NHPI derivatives in oxidation catalysis.

Halogen Derivative: Cl₄NHPI
Head-to-head
Cl₄NHPI vs NHPI: Conversion +10.47% Selectivity +13.24%
Derivative performance benchmark for catalyst design
Cyclohexylbenzene oxidation to CHBHP
Catalyst design Structure-activity relationship Cyclohexylbenzene oxidation

NHPI Application Scenarios


Benzylic Alcohol and Alkylbenzene Oxidation

NHPI is the preferred catalyst over N-hydroxysaccharin (NHS) for aerobic oxidations targeting alcohols and ethylbenzene substrates. Direct comparative studies demonstrate that NHPI/Co exhibits higher reactivity than NHS/Co for these substrate classes, a reversal of the trend observed for cycloalkanes [4]. This substrate-specific advantage makes NHPI the rational choice for synthetic protocols involving benzylic alcohol oxidation to aldehydes or ethylbenzene conversion to acetophenone.

Cellulose Functionalization Preserving Polymer Integrity

For surface functionalization of cellulosic materials requiring carboxylic group introduction while maintaining fiber morphology and molecular weight, NHPI is demonstrably superior to TEMPO. Head-to-head studies on viscose fibers show that NHPI/anthraquinone mediation yields higher carboxylic group content and better preservation of polymer structure, whereas TEMPO causes extensive depolymerization [4]. This is critical for applications in textile modification, biomedical materials, and nanocellulose production.

Ethylbenzene Hydroperoxide Production

Industrial-scale production of ethylbenzene hydroperoxide—a key intermediate in propylene oxide/styrene monomer (PO/SM) processes—benefits from the NHPI/NaOH catalytic system. This combination yields the highest reported hydroperoxide selectivity among N-hydroxy imides tested, despite NHNI exhibiting faster conversion rates [4]. The selectivity enhancement via NaOH addition is unique to NHPI systems, enabling higher product purity and reduced downstream purification costs.

Baseline Catalyst for SAR and Derivative Development

NHPI serves as the well-characterized parent scaffold for developing enhanced N-hydroxy imide catalysts. Quantitative benchmarks have been established for halogen-substituted derivatives: Cl4NHPI improves CHB conversion by 10.47% and CHBHP selectivity by 13.24% compared to NHPI [4]. Additionally, multi-nitroxyl catalysts like NDHPI and THICA exhibit higher intrinsic activity [5], providing a reference framework for rational catalyst design and procurement of advanced derivatives.

Application
Selection Property
Validation Focus
Alcohol & alkylbenzene oxidation
Substrate-dependent reactivity profile
Reported higher reactivity for benzylic alcohols/ethylbenzene
Cellulose surface functionalization
Polymer morphology preservation
Carboxylic group content; molecular weight retention endpoints
Ethylbenzene hydroperoxide synthesis
Hydroperoxide selectivity with NaOH additive
Selectivity and by-product suppression profiles
Catalyst SAR & derivative development
Well-characterized parent scaffold (BDE, kinetics)
Conversion/selectivity benchmarks vs. halogenated derivatives

Technical Documentation Hub

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27 linked technical documents
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